Deschloro-Zopiclone is synthesized from Zopiclone through chemical modification. Zopiclone is classified under the International Union of Pure and Applied Chemistry (IUPAC) as 6-(5-chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-1-piperazinecarboxylate. The removal of the chlorine substituent results in Deschloro-Zopiclone, which retains the core structure but may exhibit altered pharmacodynamics.
The synthesis of Deschloro-Zopiclone can be achieved through various chemical methods that typically involve the dechlorination of Zopiclone. One common approach includes:
The molecular formula for Deschloro-Zopiclone can be derived from its parent compound by removing the chlorine atom, resulting in:
The three-dimensional structure can be visualized using molecular modeling software, which highlights the arrangement of atoms and functional groups within the compound.
Deschloro-Zopiclone can undergo various chemical reactions typical of compounds with similar structures. These include:
Deschloro-Zopiclone is expected to function similarly to Zopiclone by acting as an agonist at GABA receptors, particularly at the benzodiazepine binding sites on GABA receptors. This interaction enhances GABA's inhibitory effects in the central nervous system, leading to sedation and anxiolysis.
Pharmacodynamic studies indicate that compounds like Deschloro-Zopiclone may exhibit variations in potency and efficacy compared to their chlorinated counterparts due to changes in receptor binding affinity.
Deschloro-Zopiclone exhibits several key physical and chemical properties:
Deschloro-Zopiclone may have potential applications in pharmacological research, particularly in studies investigating alternative hypnotic agents with potentially reduced side effects compared to traditional benzodiazepines. Its unique structural characteristics could also make it a candidate for further exploration in drug development aimed at treating insomnia or anxiety disorders.
Research into its pharmacokinetics, efficacy, and safety profile would be essential for establishing its viability as a therapeutic agent. Additionally, analytical methods such as liquid chromatography-tandem mass spectrometry could be employed for quantifying Deschloro-Zopiclone in biological samples during clinical studies.
Deschloro-Zopiclone (CAS 1348046-61-6) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₇H₁₈N₆O₃ and a molecular weight of 354.36 g/mol. Its structure comprises a pyrrolopyrazine core linked to a piperazine carbamate group and an unsubstituted pyridine ring, distinguishing it from its parent compound through the absence of a chlorine atom at the pyridine C5 position. Spectroscopic characterization confirms the presence of key functional groups: a carbamate carbonyl (C=O stretch at ~1700 cm⁻¹ in IR spectroscopy), conjugated pyridine and pyrazine rings (UV-Vis λₘₐₓ ~300 nm), and multiple aromatic protons (NMR δ 7.0–9.0 ppm) [2] [3] [5].
Crystallographic data remains limited, though predicted density values (1.46±0.1 g/cm³) suggest a tightly packed crystal lattice. The molecule exhibits planarity in its pyrrolopyrazine-pyridine domain, while the methylpiperazine moiety introduces structural flexibility. X-ray diffraction studies are not yet published, but computational models indicate intramolecular hydrogen bonding between the carbamate N–H and adjacent carbonyl oxygen, stabilizing the solid-state conformation [3] [9].
Table 1: Key Spectroscopic Descriptors of Deschloro-Zopiclone
Technique | Key Features |
---|---|
Mass Spectrometry | [M+H]⁺ peak at m/z 355.37; Fragments at 245.08 (pyridine-pyrrolopyrazine cleavage) |
¹H NMR | Methyl singlet (δ 2.3 ppm), Piperazine CH₂ (δ 2.5–3.8 ppm), Pyridine-H (δ 7.2–8.7 ppm) |
IR Spectroscopy | C=O stretch (1690–1710 cm⁻¹), C=N stretch (1620 cm⁻¹), Aromatic C–H (3050 cm⁻¹) |
Deschloro-Zopiclone is a pharmacologically inactive impurity or metabolite of Zopiclone (CAS 43200-80-2), differing solely by the absence of chlorine at the 5-position of the pyridine ring. This structural deviation reduces molecular weight by 34.45 Da (Zopiclone: 388.81 g/mol) and significantly alters electronic distribution. The chlorine atom in Zopiclone withdraws electron density, enhancing the electrophilicity of the pyridine ring and strengthening its interaction with the GABAA receptor’s benzodiazepine site. In Deschloro-Zopiclone, the unsubstituted pyridine exhibits lower electron deficiency, disrupting this binding affinity [4] [7] [10].
Computational analyses reveal that dechlorination increases lipophilicity: predicted LogP values rise from 0.87 (Zopiclone) to 1.92 (Deschloro-Zopiclone). This shift enhances membrane permeability but reduces aqueous solubility (16.67 mg/mL in DMSO vs. >30 mg/mL for Zopiclone). The chlorine removal also diminishes molecular polarity, evidenced by a 15% reduction in dipole moment (from ~5.0 D to ~4.3 D), further impacting biomolecular recognition [3] [10].
Table 2: Structural and Property Comparison with Zopiclone
Property | Deschloro-Zopiclone | Zopiclone | Biological Implication |
---|---|---|---|
Molecular Weight | 354.36 g/mol | 388.81 g/mol | Altered metabolism and clearance kinetics |
Chlorine Position | Absent | C5 of pyridine ring | Loss of GABAA receptor affinity |
logP (Predicted) | 1.92 | 0.87 | Increased lipophilicity; altered distribution |
Dipole Moment | ~4.3 D | ~5.0 D | Reduced molecular polarity |
Solubility: Deschloro-Zopiclone exhibits moderate solubility in polar aprotic solvents (16.67 mg/mL in DMSO at 25°C) but limited solubility in water (<0.1 mg/mL). It dissolves sparingly in chloroform and methanol under heated conditions, aligning with its low calculated aqueous solubility (LogS = -4.12). The compound’s solubility profile is critical for analytical handling: acetonitrile is preferred for HPLC analysis due to minimal interference with UV detection at 305 nm [2] [3] [5].
Stability: The compound degrades rapidly in biological matrices at ambient temperature, with <50% remaining in whole blood after 24 hours at 20°C. Refrigeration (5°C) extends stability to ~2 weeks, while long-term storage requires -20°C (stable ≥3 months). Solid-state stability is higher; the off-white to light yellow powder remains intact for 2–3 years when refrigerated in inert atmospheres. Degradation pathways include hydrolysis of the carbamate linkage and oxidative ring opening, necessitating stringent handling protocols [3] [8].
Partition Coefficients: Experimental LogP (octanol/water) is 1.92±0.10, indicating moderate lipophilicity. The predicted pKa of 6.70±0.10 suggests partial ionization at physiological pH, influencing its distribution across biological membranes. These values correlate with its chromatographic behavior: reversed-phase HPLC shows a retention time of 8.2 min (C18 column, acetonitrile/water 70:30) [3] [5].
Table 3: Physicochemical Property Summary
Property | Value | Conditions |
---|---|---|
Melting Point | 169–173°C | — |
Water Solubility | <0.1 mg/mL | 25°C, pH 7.0 |
DMSO Solubility | 16.67 mg/mL (47.04 mM) | 25°C |
LogP (Octanol/Water) | 1.92 ± 0.10 | Predicted |
pKa | 6.70 ± 0.10 | Predicted |
Solid-State Stability | 2–3 years | -20°C, desiccated |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9